GSK484 hydrochloride

Catalog No.
S529468
CAS No.
1652591-81-5
M.F
C27H32ClN5O3
M. Wt
510.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK484 hydrochloride

CAS Number

1652591-81-5

Product Name

GSK484 hydrochloride

IUPAC Name

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C27H32ClN5O3

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1

InChI Key

MULKOGJHUZTANI-ADMBKAPUSA-N

SMILES

Array

Synonyms

[(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Isomeric SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.

GSK484 hydrochloride is a potent, reversible, and highly selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in autoimmune diseases and cancer through its role in histone citrullination and the formation of neutrophil extracellular traps (NETs)[1][2][3]. It demonstrates a biochemical IC50 of 50 nM against calcium-free PAD4, making it a valuable chemical probe for investigating PAD4-dependent biological pathways[2][4][5]. The hydrochloride salt form offers distinct handling and solubility characteristics critical for reproducible experimental setup in both cellular assays and in vivo studies[1][6].

Substituting GSK484 hydrochloride with other PAD inhibitors is unreliable due to significant variations in potency, isoform selectivity, and mechanism of action. For instance, related compounds like GSK199 are four times less potent[5][7]. First-generation inhibitors such as Cl-amidine are pan-PAD inhibitors, lacking the specificity for PAD4, which can lead to confounding off-target effects[8][9][10]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility (10 mg/mL in water) compared to the free base, a critical factor for consistent dosing in aqueous buffers for cellular assays and for achieving viable concentrations in formulation studies[1][6]. These differences directly impact experimental reproducibility and the validity of conclusions drawn about PAD4-specific functions.

Superior Aqueous Solubility for Reliable Stock Preparation and Dosing

GSK484 in its hydrochloride salt form demonstrates significantly improved solubility in aqueous solutions, a critical parameter for experimental utility. Technical datasheets report a solubility of 10 mg/mL in water, which is essential for preparing concentrated, sterile-filterable stock solutions for cell culture and for developing formulations for in vivo administration without reliance on high concentrations of organic solvents like DMSO[1][6]. This contrasts with the expected lower aqueous solubility of the free base form, which typically requires organic solvents for initial dissolution.

Evidence DimensionAqueous Solubility
Target Compound Data10 mg/mL in water
Comparator Or BaselineFree base form (qualitatively lower aqueous solubility)
Quantified DifferenceQuantitatively higher, enabling aqueous-based stock solutions
ConditionsStandard laboratory conditions

Enhanced aqueous solubility simplifies preparation of dosing solutions, reduces reliance on potentially cytotoxic organic solvents, and improves reproducibility in cellular and in vivo experiments.

4-Fold Higher Biochemical Potency than Common Alternative GSK199

In direct biochemical assays against recombinant PAD4 enzyme in a calcium-free environment, GSK484 demonstrates an IC50 of 50 nM. This is four times more potent than the frequently used alternative, GSK199, which has a reported IC50 of 200 nM under similar conditions[5][7][11]. This higher potency allows for the use of lower concentrations to achieve the same level of enzymatic inhibition, reducing the risk of potential off-target effects and improving the therapeutic window in cellular and in vivo models.

Evidence DimensionBiochemical Potency (IC50)
Target Compound Data50 nM (GSK484)
Comparator Or Baseline200 nM (GSK199)
Quantified Difference4x more potent
ConditionsBiochemical assay against PAD4 enzyme, calcium-free

Higher potency means less compound is required for effective target engagement, minimizing off-target risks and increasing the precision of the experimental intervention.

High Isoform Selectivity Over Other PAD Family Members

GSK484 is highly selective for PAD4 over other functionally distinct isoforms PAD1, PAD2, and PAD3[1][2][12]. This selectivity is critical for attributing observed biological effects specifically to PAD4 inhibition. In contrast, early-generation inhibitors like Cl-amidine are non-selective, inhibiting PAD1, PAD3, and PAD4 with IC50 values of 0.8 µM, 6.2 µM, and 5.9 µM, respectively, which can confound experimental results by modulating multiple biological pathways simultaneously[10]. The high selectivity of GSK484 ensures that researchers are studying PAD4-specific phenomena.

Evidence DimensionEnzyme Isoform Selectivity
Target Compound DataSelective for PAD4 over PAD1, PAD2, and PAD3
Comparator Or BaselineCl-amidine (Pan-PAD inhibitor: IC50s of 0.8 µM, 6.2 µM, 5.9 µM for PAD1, 3, 4)
Quantified DifferenceQualitatively high selectivity vs. quantitative non-selectivity
ConditionsEnzymatic assays against a panel of PAD isoforms

Using a PAD4-selective inhibitor is essential for accurately linking a biological outcome to PAD4 activity, avoiding misleading data from the inhibition of other PAD isoforms.

Demonstrated Efficacy in Blocking Cellular NET Formation

In cellular assays, GSK484 effectively blocks the citrullination of target proteins and inhibits the formation of neutrophil extracellular traps (NETs) in both mouse and human neutrophils[1][13]. In human neutrophils stimulated with S. aureus, GSK484 caused a clear, statistically significant reduction in diffused NETs, whereas the less potent GSK199 showed less marked inhibition and the inactive control GSK106 was ineffective[13]. This confirms that its biochemical potency translates to superior efficacy in a complex, disease-relevant cellular process.

Evidence DimensionInhibition of NET Formation
Target Compound DataStatistically significant reduction in diffused NETs
Comparator Or BaselineGSK199 (less marked inhibition), GSK106 (ineffective)
Quantified DifferenceQualitatively superior cellular efficacy vs. comparators
ConditionsS. aureus-stimulated human neutrophils

This provides direct evidence that GSK484 is a more effective tool than its common analogs for studying and inhibiting NETosis in primary cells, a key process in many inflammatory and autoimmune diseases.

Cell-Based Assays Requiring High Selectivity and Aqueous Solubility

For researchers investigating the specific role of PAD4 in cellular processes like NETosis, apoptosis, or gene regulation, GSK484 hydrochloride is the indicated choice. Its high selectivity over other PAD isoforms ensures that observed effects are directly attributable to PAD4, while its superior aqueous solubility allows for the preparation of high-concentration, low-solvent stocks that minimize vehicle-induced artifacts in sensitive cell culture systems[1][6][13].

In Vivo Studies Demanding a Potent and Well-Characterized Tool Compound

When validating PAD4 as a therapeutic target in animal models of disease, such as arthritis, sepsis, or cancer, the high in vivo potency of GSK484 is a key advantage. Its ability to effectively inhibit PAD4 at lower doses compared to substitutes like GSK199 reduces the total compound burden on the animal and lowers the risk of off-target toxicity[1][5]. The compound has demonstrated favorable pharmacokinetic profiles in mice and rats, making it suitable for such studies[1][6].

Reference Standard for PAD4 Inhibitor Screening and Development

As a well-characterized, potent, and selective PAD4 inhibitor, GSK484 hydrochloride serves as an ideal reference compound in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Its 4-fold higher potency compared to GSK199 provides a more stringent benchmark for newly developed compounds, ensuring that only the most promising candidates are advanced[7][11].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

509.2193676 Da

Monoisotopic Mass

509.2193676 Da

Heavy Atom Count

36

Wikipedia

GSK484

Dates

Last modified: 08-15-2023
1.Jones, J.E.,Causey, C.P.,Knuckley, B., et al. Protein arginine deiminase 4 (PAD4): Current understanding and future therapeutic potential. Curr. Opin. Drug Discov. Devel. 12(5), 616-627 (2009).

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